molecular formula C11H16ClNO B11820617 Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride

Cat. No.: B11820617
M. Wt: 213.70 g/mol
InChI Key: KCGPWCKIPJGNBA-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is known for its unique structure, which includes a cyclopropylmethyl group and a 4-methoxyphenyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Cyclopropylmethyl-(4-methoxyphenyl)amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropylmethylamine: Lacks the 4-methoxyphenyl group, resulting in different chemical and biological properties.

    4-Methoxyphenylamine: Lacks the cyclopropylmethyl group, leading to different reactivity and applications.

    Cyclopropylmethyl-(4-chlorophenyl)amine hydrochloride:

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-methoxyaniline;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9;/h4-7,9,12H,2-3,8H2,1H3;1H

InChI Key

KCGPWCKIPJGNBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2CC2.Cl

Origin of Product

United States

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